molecular formula C21H24FN3O4S B2654927 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide CAS No. 1091472-94-4

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide

Cat. No.: B2654927
CAS No.: 1091472-94-4
M. Wt: 433.5
InChI Key: GROODIDGQSABEP-UHFFFAOYSA-N
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Description

4-Cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, designed around a multifunctional molecular architecture. Its structure incorporates a benzamide core, a fluorobenzenesulfonamide group, and a cyclopentane carboxamide moiety, features commonly associated with biologically active molecules. The benzenesulfonamide group is a well-established pharmacophore known to inhibit carbonic anhydrases , a family of enzymes targeted for treating conditions like glaucoma, epilepsy, and cancer . The strategic introduction of a fluorine atom on the benzene ring is a common tactic in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The specific molecular design, featuring an ethylenediamine linker, suggests potential as a versatile scaffold for developing enzyme inhibitors. Researchers can investigate this compound as a lead structure for designing isoform-selective CA inhibitors, a current focus in developing therapeutics with fewer side effects . Furthermore, the presence of the benzamide group makes it a candidate for research in oncology, as similar structures have been explored as potent histone deacetylase (HDAC) inhibitors for the treatment of various cancers, including leukemia and solid tumors . Its rigid, multi-amide structure also makes it suitable for fundamental studies in supramolecular chemistry and for probing protein-ligand interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROODIDGQSABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as sodium tetraphenyl borate and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzamide Core

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Yield of 80% via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Physical Properties : Melting point = 90 °C.
  • Key Difference : Lacks sulfonamide and fluorine groups; instead, it has methoxy substituents, which may reduce metabolic stability compared to fluorinated analogs.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Benzamide with a hydroxyl group at the 2-position and a 3,4-dimethoxyphenethylamine chain.
  • Synthesis : Lower yield (34%) due to steric or electronic challenges in salicylate coupling .
  • Physical Properties : Melting point = 96 °C.
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide
  • Structure : Benzamide linked to a sulfamoylphenyl group with a 4-ethoxyphenyl substituent.
  • Molecular Formula : C21H20N2O4S; molar mass = 396.46 g/mol .
  • Key Difference : Ethoxy group may enhance lipophilicity compared to the fluorine in the target compound.

Sulfonamide-Containing Derivatives

N-(4-Methoxyphenyl)benzenesulfonamide
  • Structure : Simpler sulfonamide lacking the benzamide core.
  • Relevance : Studied for bioactivity, indicating sulfonamides’ role in drug design .
  • Key Difference : Absence of the benzamide moiety limits direct comparison but highlights the sulfonamide’s versatility.
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)
  • Structure: Complex benzamide derivative with a quinazolinone ring and adenine-like substituent.
  • Mass Spectrometry : m/z = 455 (M+H) .

Structural and Functional Implications

Compound Key Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Bioactivity Clues
Target Compound 4-fluorobenzenesulfonamidoethyl, cyclopentaneamido Not reported Not reported Not reported Sulfonamide-based bioactivity
Rip-B 3,4-Dimethoxyphenethylamine ~299.34 (calc.) 90 80 Potential CNS activity
Rip-D 2-Hydroxy, 3,4-dimethoxyphenethylamine ~315.34 (calc.) 96 34 Antioxidant or anti-inflammatory
N-(4-ethoxyphenylsulfamoyl)benzamide 4-Ethoxyphenylsulfamoylphenyl 396.46 Not reported Not reported Sulfonamide enzyme inhibition
Compound 155 Quinazolinone-adenine hybrid 455.48 Not reported Not reported Kinase/nucleotide-targeted

Research Findings and Trends

Synthetic Accessibility : Compounds with methoxy or hydroxyl groups (e.g., Rip-B, Rip-D) show variable yields, suggesting that electron-donating substituents may complicate synthesis .

Fluorine vs. Methoxy/Ethoxy : The target compound’s fluorine atom likely improves metabolic stability and electronegativity compared to methoxy/ethoxy groups in analogs .

Sulfonamide Role : Sulfonamide-containing compounds (target, ) are frequently associated with enzyme inhibition (e.g., carbonic anhydrase, proteases), though specific data for the target compound is pending.

Structural Complexity : Hybrid systems like Compound 155 demonstrate the trade-off between complexity and target selectivity, which the simpler target compound may lack.

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